4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine
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Overview
Description
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both oxadiazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl-1H-1,2,3-triazol-4-yl
Uniqueness
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both oxadiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-9-8(6-13-14-9)11-16-15-10(17-11)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMKVWFCEMCURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=C(NN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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